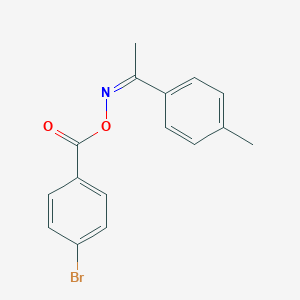![molecular formula C24H18N2O2 B403852 3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B403852.png)
3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the naphthoquinoline family This compound is characterized by its unique structure, which includes a naphthoquinoline core substituted with a methyl group and a m-tolylamino group
Méthodes De Préparation
The synthesis of 3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthoquinoline Core: This step involves the cyclization of appropriate precursors to form the naphthoquinoline skeleton.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthoquinoline core, allowing for the synthesis of a wide range of derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets. For instance, as an ASK1 inhibitor, it binds to the kinase domain of ASK1, preventing its activation and subsequent signaling pathways that lead to apoptosis . This inhibition can protect cells from stress-induced apoptosis, making it a potential therapeutic agent for diseases involving excessive cell death.
Comparaison Avec Des Composés Similaires
3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be compared with other naphthoquinoline derivatives such as:
3-Methyl-6-methylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione: This compound has a similar structure but with a different substitution pattern, which may result in different chemical and biological properties.
6-Bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione:
3-Methyl-6-(4-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione: This derivative has a toluidino group at a different position, which may affect its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C24H18N2O2 |
|---|---|
Poids moléculaire |
366.4g/mol |
Nom IUPAC |
14-methyl-16-(3-methylanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C24H18N2O2/c1-14-7-5-8-15(13-14)25-22-21-16-9-3-4-10-17(16)23(27)18-11-6-12-19(20(18)21)26(2)24(22)28/h3-13,25H,1-2H3 |
Clé InChI |
NJIRIPITZROHAP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)N(C2=O)C |
SMILES canonique |
CC1=CC(=CC=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)N(C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B403769.png)

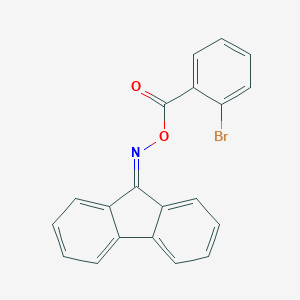
![(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE](/img/structure/B403775.png)
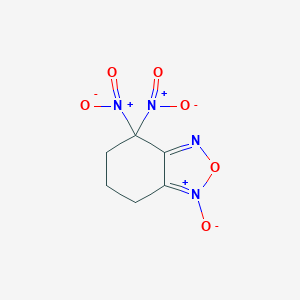
![N-[(2,5-dioxopyrrolidin-1-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide](/img/structure/B403783.png)
![2-[(4-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B403785.png)
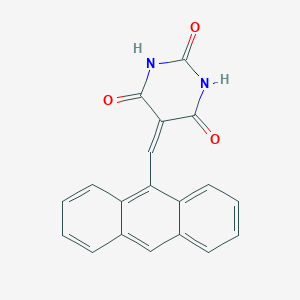
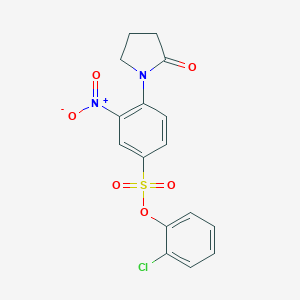
![4-[{2-Nitrophenyl}(4-morpholinyl)methyl]morpholine](/img/structure/B403789.png)
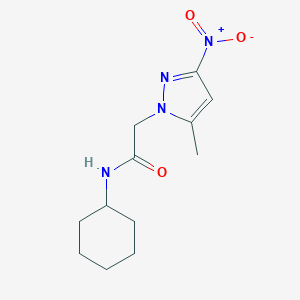
![2-(acetylamino)-3-{4-[bis(2-chloroethyl)amino]phenyl}-N-(1-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-2-methylpropyl)propanamide](/img/structure/B403791.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B403792.png)
